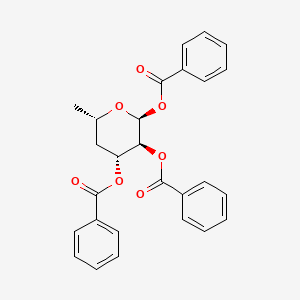

1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose

Description

Properties

IUPAC Name |

[(2S,3S,4R,6S)-2,3-dibenzoyloxy-6-methyloxan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-18-17-22(32-24(28)19-11-5-2-6-12-19)23(33-25(29)20-13-7-3-8-14-20)27(31-18)34-26(30)21-15-9-4-10-16-21/h2-16,18,22-23,27H,17H2,1H3/t18-,22+,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPRQSQRWYABQL-INPPHVCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240132 | |

| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132867-80-2 | |

| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132867-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selective Benzoylation of L-Fucose

The initial step involves protecting the hydroxyl groups of L-fucose to prevent undesired side reactions. Selective benzoylation at positions 1, 2, and 3 is achieved using benzoyl chloride under controlled conditions. This yields 1,2,3-Tri-O-benzoyl-α-L-fucopyranose (14) .

Reaction Conditions :

Triflate Formation at C-4

The C-4 hydroxyl group is converted to a triflate (trifluoromethanesulfonate) to enable nucleophilic substitution. This step is critical for inverting the stereochemistry at C-4.

Procedure :

Iodide Substitution at C-4

The triflate intermediate undergoes SN2 displacement with sodium iodide to introduce iodine at C-4, yielding 1,2,3-Tri-O-benzoyl-4,6-dideoxy-4-iodo-α-L-glucopyranose (16) .

Optimization Insights :

-

Solvent : N,N-Dimethylformamide (DMF) enhances iodide nucleophilicity.

-

Temperature : 80°C for 12 hours.

Critical Evaluation of Stereochemical Control

The α-configuration at the anomeric center (C-1) is preserved throughout the synthesis due to the neighboring group participation of the C-2 benzoyl group. This effect stabilizes the oxocarbenium ion intermediate during benzoylation, favoring α-glycoside formation.

Key Data :

-

Optical Rotation : [α]D²⁵ = +120° (c = 1.0, CHCl₃) for 1,2,3-Tri-O-benzoyl-4-iodo derivative.

-

X-ray Crystallography : Confirms the α-L-gluco configuration post-inversion.

Scalability and Industrial Relevance

Industrial-scale production faces challenges in cost and yield:

-

Iodide Source : Sodium iodide is cost-effective but requires anhydrous conditions.

-

Purification : Column chromatography is necessary due to byproducts from incomplete substitution.

Supplier Data :

Chemical Reactions Analysis

1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium azide (NaN3) or electrophiles like benzyl chloride (C6H5CH2Cl).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose involves its interaction with glycosidases and glycosyltransferases. These enzymes recognize the compound as a substrate or inhibitor, leading to the modification of glycoproteins and glycolipids. The molecular targets and pathways involved include the glycosylation pathways in cells .

Comparison with Similar Compounds

Structural and Functional Differences

1,2,3,4-Tetra-O-benzoyl-alpha-D-fucopyranose

- Structure : Four benzoyl groups (positions 1–4) on D-fucose (6-deoxy-D-galactose).

- Key Differences :

- Applications: Used as a glycosyl donor but requires careful deprotection for further functionalization .

Benzyl 2,3,4-Tri-O-benzoyl-beta-D-fucopyranosyl-(1→6)-2-acetamido-2-deoxy-alpha-D-glucopyranoside

- Structure : Combines benzoylated beta-D-fucose with a glucosamine moiety.

- Key Differences: Anomeric linkage: Beta-D configuration vs. alpha-L in the target compound. Functional groups: Acetamido group at position 2 on glucosamine introduces hydrogen-bonding capabilities. Applications: Designed for synthesizing complex oligosaccharides with branched structures .

4-Nitrophenyl alpha-L-fucopyranoside

- Structure : Alpha-L-fucose linked to a 4-nitrophenyl aglycone.

- Key Differences :

Dimethylthexylsilyl-Protected Alpha-L-Fucopyranosyl Derivatives

- Structure : Features silyl (e.g., dimethylthexylsilyl) and azido groups.

- Key Differences :

- Protecting groups: Silyl ethers offer orthogonal deprotection (fluoride-sensitive) compared to benzoyl esters (base-sensitive).

- Applications: Azido groups enable click chemistry for bioconjugation .

Biological Activity

1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose is a fucose derivative that has garnered attention in the field of glycoscience due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a fucosylated compound characterized by the presence of three benzoyl groups and a deoxy sugar moiety. Its structure can be depicted as follows:

This compound exhibits unique properties that contribute to its biological functions, particularly in relation to cell signaling and immune responses.

The biological activity of this compound is primarily attributed to its interaction with cell surface receptors and glycoproteins.

- Receptor Binding : The compound can bind to specific receptors on the cell surface, influencing various signaling pathways.

- Modulation of Glycosylation : It may affect the glycosylation patterns of proteins, which are crucial for cellular communication and immune recognition.

Antimicrobial Activity

Research has shown that fucose derivatives exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth.

- Case Study : A study demonstrated that fucose derivatives could reduce the virulence of certain bacterial strains by interfering with their ability to adhere to host tissues.

Anti-inflammatory Effects

Fucose has been implicated in modulating inflammatory responses.

- Mechanism : It can inhibit the activation of microglial cells and reduce the production of pro-inflammatory cytokines such as IL-6. This suggests a potential therapeutic role in neuroinflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in IL-6 production | |

| Immune modulation | Altered glycosylation patterns affecting immune response |

Clinical Implications

The biological activities of this compound suggest its potential applications in:

- Antibiotic Development : As a lead compound in the design of new antimicrobial agents targeting resistant strains.

- Neuroprotection : In conditions characterized by neuroinflammation, such as Alzheimer's disease.

Q & A

Q. What is the standard synthetic route for preparing 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose, and how can reaction conditions be optimized?

The synthesis typically involves benzoylation of L-fucose derivatives under controlled conditions. For example, L-fucose is treated with benzoyl chloride in anhydrous pyridine at 0°C, followed by gradual warming to room temperature. Recrystallization from ethanol yields the product with ~75% efficiency . Optimization includes adjusting stoichiometry (e.g., excess benzoyl chloride), reaction time (overnight stirring), and purification methods (column chromatography vs. recrystallization) to improve yield and purity. Monitoring by TLC or NMR ensures complete benzoylation of hydroxyl groups at positions 1, 2, and 3 .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

The benzoyl groups act as transient protecting groups, enabling regioselective glycosylation. For instance, in glycosyl donor synthesis, the 4-deoxy moiety reduces steric hindrance, facilitating coupling with acceptors like galactose or glucosamine derivatives. Activation with promoters such as NIS/TMSOTf in dichloromethane at low temperatures (-60°C) ensures stereochemical fidelity at the anomeric center . This method is critical for constructing fucose-containing glycans, such as blood group antigens .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

1H/13C NMR spectroscopy is primary for confirming regioselective benzoylation and anomeric configuration (e.g., α-linkage via J1,2 coupling constants ~3–4 Hz) . Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, while HPLC with UV/fluorescence detection monitors enzymatic hydrolysis in substrate assays . Polarimetry ([α]D) confirms optical purity, critical for biological activity studies .

Q. How does the stability of this compound vary under different storage or reaction conditions?

The benzoyl groups enhance stability against hydrolysis compared to acetylated analogs. However, prolonged exposure to moisture or basic conditions (e.g., aqueous NaOH) can cleave ester bonds. Storage at -20°C in anhydrous solvents (e.g., CH2Cl2 or DMF) is recommended. In enzymatic assays, stability in buffered solutions (pH 4–7) is maintained for ≤24 hours at 25°C .

Q. What role does this compound play in studying carbohydrate-protein interactions?

It serves as a substrate analog for α-L-fucosidases and glycosyltransferases, enabling mechanistic studies of enzyme specificity. For example, fluorogenic derivatives (e.g., 4-methylumbelliferyl conjugates) allow real-time monitoring of hydrolysis via fluorescence spectroscopy . Competitive inhibition assays using benzoylated vs. unprotected fucose derivatives reveal binding affinity nuances .

Advanced Research Questions

Q. How can stereochemical control be achieved during glycosylation reactions involving this compound?

Stereoselectivity (α/β) is governed by the choice of promoter and solvent. For α-retention, TMSOTf in CH2Cl2 at low temperatures (-60°C) stabilizes the oxocarbenium ion intermediate, favoring axial attack . β-Selectivity requires alternative promoters (e.g., AgOTf) and participating solvents (acetonitrile), but this is less common due to the 4-deoxy structure limiting neighboring group participation .

Q. How should researchers address contradictory data on synthesis yields across literature reports?

Discrepancies in yields (e.g., 75% vs. lower efficiencies) often arise from variations in benzoylation conditions or purification methods. Systematic studies comparing reaction scales, benzoyl chloride equivalents, and workup protocols (e.g., quenching with MeOH vs. H2O) are recommended. Kinetic profiling via in-situ IR or NMR can identify side reactions (e.g., over-benzoylation) .

Q. What experimental designs are optimal for probing enzyme-substrate specificity using derivatives of this compound?

Fluorogenic assays (e.g., 4-MU conjugates) provide high sensitivity for kinetic parameter determination (Km, kcat). Pairing with site-directed mutagenesis of enzyme active sites (e.g., fucosyltransferases) clarifies residue-specific interactions. Competitive inhibition studies using deprotected analogs or benzoylated isomers (e.g., 2,3,4-tri-O-benzoyl vs. 1,2,3-tri-O-benzoyl) further delineate binding requirements .

Q. What strategies mitigate challenges in regioselective benzoylation during derivative synthesis?

Regioselectivity is controlled by pre-protecting specific hydroxyl groups. For example, temporary silyl ethers (e.g., TBDPS at O-6) or benzylidene acetals can direct benzoylation to desired positions. Sequential deprotection-reprotection steps, guided by NMR monitoring, enable precise functionalization . Computational modeling (DFT) of reaction intermediates predicts regiochemical outcomes .

Q. How is this compound applied in synthesizing complex glycoconjugates for therapeutic studies?

It is a key intermediate in modular glycan assembly. For instance, sequential glycosylation with galactose and glucosamine derivatives generates tumor-associated antigens (e.g., LewisX). Orthogonal protecting groups (e.g., azido for click chemistry) enable post-synthetic conjugation to proteins or lipids, creating glycoconjugate vaccines . Metabolic labeling studies using radiolabeled derivatives track glycan trafficking in cellular systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.